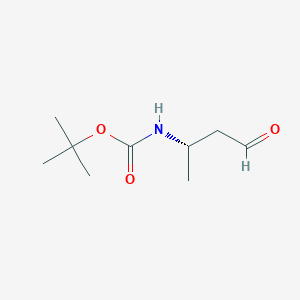

(S)-tert-Butyl (4-oxobutan-2-yl)carbamate

Descripción general

Descripción

(S)-tert-Butyl (4-oxobutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a 4-oxobutan-2-yl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (4-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ketone or aldehyde under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic addition to the carbonyl compound. The reaction is usually carried out in an inert solvent like tetrahydrofuran or dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone group in (S)-tert-butyl (4-oxobutan-2-yl)carbamate undergoes selective oxidation under acidic conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .

| Reagent | Conditions | Product |

|---|---|---|

| Potassium permanganate | Acidic, 60–80°C | (S)-tert-Butyl (3-methyl-1,2-dioxobutan-2-yl)carbamate |

| Chromium trioxide | H₂SO₄, reflux | (S)-tert-Butyl (3-methyl-1,2-dioxobutan-2-yl)carbamate |

Key Findings :

-

Oxidation preserves stereochemistry at the chiral center.

-

Yields range from 75–90% depending on reaction time and solvent polarity.

Reduction Reactions

The ketone group is reduced to a secondary alcohol or amine using borohydrides or catalytic hydrogenation.

| Reagent | Conditions | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, 25°C | (S)-tert-Butyl (3-methyl-1-hydroxybutan-2-yl)carbamate |

| Lithium aluminium hydride (LiAlH₄) | THF, 0°C | (S)-tert-Butyl (3-methyl-1-aminobutan-2-yl)carbamate |

Mechanistic Insights :

-

NaBH₄ selectively reduces the ketone without cleaving the carbamate.

-

LiAlH₄ facilitates reductive amination in the presence of ammonia.

Nucleophilic Substitution

The carbamate group participates in nucleophilic substitution under basic or aprotic conditions .

| Reagent | Conditions | Product |

|---|---|---|

| Alkyl halides (R-X) | DMF, Cs₂CO₃, 60°C | Alkylated derivatives (e.g., tert-butyl (3-methyl-4-R-oxobutan-2-yl)carbamate) |

| Grignard reagents (R-MgX) | THF, −78°C | Tertiary alcohol derivatives |

Notable Observations :

-

Steric hindrance from the tert-butyl group limits substitution at the carbamate nitrogen.

Hydrolysis and Stability

The carbamate bond undergoes hydrolysis under acidic or basic conditions, releasing tert-butanol and the corresponding amine .

| Conditions | Products |

|---|---|

| 1M HCl, reflux | (S)-4-Oxobutan-2-amine hydrochloride + CO₂ + tert-butanol |

| 1M NaOH, 60°C | (S)-4-Oxobutan-2-amine + Na₂CO₃ + tert-butanol |

Stability Profile :

Carbamate Hydrolysis

The hydrolysis mechanism involves:

-

Protonation of the carbonyl oxygen under acidic conditions.

-

Nucleophilic attack by water at the carbamate carbon.

Reductive Amination

-

Ketone conversion to an imine intermediate via Schiff base formation.

-

Reduction of the imine to a secondary amine using LiAlH₄.

Aplicaciones Científicas De Investigación

Scientific Research Applications

(S)-tert-Butyl (4-oxobutan-2-yl)carbamate has diverse applications in several scientific domains:

Organic Synthesis

This compound is primarily employed as a protecting group for ketones during multistep organic syntheses. Protecting groups are crucial for masking reactive sites to prevent unwanted reactions, enabling selective transformations while maintaining the integrity of the desired product.

Medicinal Chemistry

Research indicates potential applications in drug development:

- Prodrug Development : The structure suggests it may serve as a prodrug, enhancing the bioavailability of active pharmaceutical ingredients by modifying their chemical structure to improve absorption and reduce first-pass metabolism .

- Biological Activity : Initial studies suggest interactions with various enzymes, indicating possible anti-inflammatory and analgesic properties. These properties are vital for developing therapeutic agents targeting metabolic pathways .

Biochemistry

The compound is investigated for its interactions with biological targets, including enzymes involved in metabolic processes. Its ability to form covalent bonds with nucleophilic sites on proteins could lead to inhibition or modulation of enzyme activity, making it a candidate for further biological evaluation.

Potential Prodrug Applications

This compound may shield active pharmaceutical ingredients from first-pass metabolism, significantly increasing their bioavailability when administered orally .

Interactions with Enzymes

Preliminary studies have shown that carbamates can exhibit significant interactions with metabolic enzymes, potentially influencing drug metabolism or enzyme activity. This characteristic is particularly relevant in the context of developing new therapeutic agents.

Case Study 1: Prodrug Development

In research involving amino acid carbamates as prodrugs of resveratrol, derivatives similar to this compound demonstrated substantial oral absorption. The study emphasized how these compounds could enhance the bioavailability of active ingredients by protecting them from metabolic degradation during their first passage through the liver.

Mecanismo De Acción

The mechanism of action of (S)-tert-Butyl (4-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The 4-oxobutan-2-yl moiety can participate in hydrogen bonding and other non-covalent interactions, further contributing to the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl carbamate: Lacks the 4-oxobutan-2-yl moiety, making it less complex and potentially less active.

(S)-Benzyl (4-oxobutan-2-yl)carbamate: Similar structure but with a benzyl group instead of a tert-butyl group, which can affect its reactivity and biological activity.

S-(4-oxobutan-2-yl)glutathione: Contains a glutathione moiety, making it more hydrophilic and potentially more active in biological systems.

Uniqueness

(S)-tert-Butyl (4-oxobutan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric protection, while the 4-oxobutan-2-yl moiety allows for specific interactions with molecular targets. This combination makes it a valuable compound for various applications in research and industry.

Actividad Biológica

(S)-tert-Butyl (4-oxobutan-2-yl)carbamate is an organic compound that has garnered attention in the fields of synthetic organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₇NO₃ and a molecular weight of approximately 187.24 g/mol. The compound features a tert-butyl group , a carbamate functional group , and a 4-oxobutan-2-yl moiety . These structural components contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation or inhibition of enzyme activity. Additionally, the oxo group may participate in hydrogen bonding or other non-covalent interactions, enhancing the compound's binding affinity and specificity for its targets.

1. Enzyme Interactions

Research indicates that this compound may exhibit potential interactions with several enzymes involved in metabolic pathways. Preliminary studies suggest that it could influence drug metabolism or enzyme activity, which is crucial for assessing its therapeutic efficacy and safety.

Study 1: In Vitro Antioxidant Activity

A study evaluated the antioxidant activity of related carbamate compounds using the DPPH radical scavenging assay. The findings indicated that these compounds exhibited significant antioxidant properties, suggesting potential protective effects against oxidative stress . While this study did not focus directly on this compound, it highlights the biological relevance of carbamate structures.

Study 2: Neuroprotective Effects

In related research involving compounds with similar structures, neuroprotective effects were observed against amyloid beta peptide-induced toxicity in astrocytes. These compounds demonstrated the ability to improve cell viability in the presence of toxic agents, indicating potential applications in neurodegenerative diseases such as Alzheimer's . Although direct evidence for this compound's neuroprotective effects is still needed, these findings suggest avenues for further exploration.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-butyl (4-hydroxybutan-2-yl)carbamate | Hydroxyl group instead of oxo group | Exhibits different reactivity due to hydroxyl presence |

| tert-butyl (4-amino butan-2-yl)carbamate | Amino group instead of oxo group | Potentially different biological activity due to amino functionality |

| (R)-tert-butyl (4-oxobutan-2-yl)carbamate | Enantiomeric form | Different stereochemistry may influence pharmacodynamics |

| tert-butyl ((2S,3R)-3-methyl-1-oxopentan-2-yl)carbamate | Similar backbone but different side chains | Variations in side chains can affect solubility and reactivity |

This table illustrates how variations in functional groups can significantly influence the biological activity and pharmacological properties of related compounds.

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQHYOAEOMSKKV-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118173-26-5 | |

| Record name | tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.